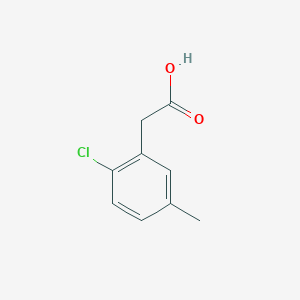

(2-Chloro-5-methylphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-5-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLYJSVLGHEJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Chloro-5-methylphenyl)acetic acid chemical structure and properties

Structure, Synthesis, and Application in Medicinal Chemistry[1][2][3]

Executive Summary

(2-Chloro-5-methylphenyl)acetic acid (CAS: 81682-39-5 ) is a specialized disubstituted phenylacetic acid derivative utilized primarily as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists.[1][2][3] Characterized by a steric chlorine atom at the ortho position and an electron-donating methyl group at the meta position, this molecule offers unique electronic and conformational properties that influence binding affinity in target proteins.[2][3]

This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for researchers utilizing this compound as a building block in drug discovery and agrochemical development.[3][4]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

The dual substitution pattern of (2-Chloro-5-methylphenyl)acetic acid creates a "molecular clamp" effect, where the ortho-chlorine restricts rotation around the phenyl-acetic bond, a feature often exploited to lock bioactive conformations.[2][3]

1.1 Structural Specifications

| Parameter | Data |

| IUPAC Name | 2-(2-Chloro-5-methylphenyl)acetic acid |

| CAS Registry Number | 81682-39-5 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| SMILES | CC1=CC(CC(=O)O)=C(Cl)C=C1 |

| InChI Key | JRLYJSVLGHEJDI-UHFFFAOYSA-N |

1.2 Physical Properties[1][2][3][4][5]

| Property | Value / Range | Note |

| Appearance | White to off-white crystalline solid | Recrystallized from Ethanol/Water |

| Melting Point | 102°C – 106°C | Purity dependent |

| Boiling Point | ~310°C (Predicted) | Decomposes at high heat |

| pKa | 4.21 ± 0.10 | Comparable to phenylacetic acid |

| LogP | 2.56 | Moderate lipophilicity |

| Solubility | DMSO, Methanol, Chloroform | Sparingly soluble in water |

Synthetic Methodology

The most robust industrial and laboratory-scale synthesis involves the homologation of 2-chloro-5-methylbenzyl derivatives.[2][3] The Nitrile Hydrolysis Protocol is preferred over Willgerodt-Kindler reactions due to higher atom economy and milder conditions.[2][3][4]

2.1 Core Synthesis Workflow (Nitrile Route)

Reagents:

-

Starting Material: 2-Chloro-5-methylbenzyl chloride[2][3][4]

-

Cyanation Agent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)[3][4]

-

Hydrolysis Agent: Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)[3][4]

Step-by-Step Protocol:

-

Nucleophilic Substitution (Cyanation):

-

Dissolve 2-chloro-5-methylbenzyl chloride (1.0 eq) in ethanol (10 volumes).

-

Add aqueous NaCN (1.2 eq) dropwise while maintaining temperature at 60°C.[3][4]

-

Reflux for 4–6 hours until TLC indicates consumption of the benzyl chloride.[3][4]

-

Critical Checkpoint: Monitor the disappearance of the alkyl chloride peak via GC-MS to prevent side-product formation.

-

-

Hydrolysis:

-

Isolate the intermediate nitrile (2-chloro-5-methylphenylacetonitrile).[2][3]

-

Reflux at 100°C for 8 hours. The acid environment converts the nitrile to the carboxylic acid.[3][4]

-

Purification: Cool the mixture to precipitate the crude acid.[3][4] Recrystallize from ethanol/water to remove amide byproducts.[2][3][4]

-

2.2 Synthetic Pathway Diagram

Figure 1: Standard synthetic route via nitrile homologation.

Applications in Drug Discovery[1][3]

This compound serves as a critical pharmacophore in medicinal chemistry, particularly for targets requiring a lipophilic aryl tail with specific steric constraints.[2][3][4]

3.1 NSAID & CRTH2 Antagonist Scaffold

The (2-chloro-5-methylphenyl) moiety is a bioisostere for various substituted phenyl rings found in:

-

Diclofenac Analogs: The ortho-chloro group mimics the steric clash found in Diclofenac, forcing the two aromatic rings into a non-coplanar conformation essential for COX-2 binding pocket fit.[2][3]

-

CRTH2 Antagonists: Research into asthma therapeutics utilizes this acetic acid derivative to synthesize Ramatroban analogs, where the acid group interacts with the arginine residue in the receptor binding site.[3][4]

3.2 Chemical Derivatization

The carboxylic acid functionality allows for rapid diversification:

-

Esterification: Reaction with MeOH/H₂SO₄ yields methyl esters used as pro-drugs to improve membrane permeability.[2][3][4]

-

Amidation: Coupling with amines (using EDC/HOBt) generates amide derivatives investigated for potential agrochemical (fungicidal) activity.[3][4]

Safety & Handling Protocols (EHS)

Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319), STOT SE 3 (H335).[3][4]

4.1 Personal Protective Equipment (PPE)[2][3]

-

Respiratory: N95 or P100 respirator required during solid handling to prevent inhalation of dust.[3][4]

4.2 Emergency Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2][3][4]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2][3][4][6] Remove contact lenses if present.[2][3][4][6][7][8][9]

-

Spill Cleanup: Wet sweep to avoid dust generation.[2][3][4] Neutralize residue with weak sodium carbonate solution before disposal.[2][3][4]

References

-

PubChem. (2024).[2][3][4] Compound Summary: 2-(2-chloro-5-methylphenyl)acetic acid.[1][2][3] National Library of Medicine.[3][4] Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. (2-Chloro-5-methylphenyl)acetic acid|CAS 81682-39-5 [benchchem.com]

- 4. chemeo.com [chemeo.com]

- 5. mdpi.com [mdpi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Technical Whitepaper: Synthetic Utility and Pharmacological Potential of 2-Chloro-5-methylphenylacetic Acid Derivatives

Executive Summary & Chemical Profile[1][2]

2-Chloro-5-methylphenylacetic acid (CAS: 81682-39-5) represents a "privileged scaffold" in medicinal chemistry. Unlike generic phenylacetic acids, this specific isomer offers a unique combination of steric and metabolic properties that make it an ideal building block for CRTH2 antagonists (asthma/allergy therapeutics) and COX-2 selective inhibitors (NSAIDs).

The ortho-chlorine atom introduces significant torsional strain, locking the molecule into specific conformations favorable for receptor binding pockets that require a "twisted" biphenyl-like geometry. Simultaneously, the meta-methyl group blocks a common site of metabolic oxidation (CYP450 mediated), thereby extending the half-life of derived clinical candidates.

Table 1: Physicochemical Profile

| Property | Value / Description | Significance |

| Molecular Formula | C₉H₉ClO₂ | Core scaffold for arylacetic acid drugs. |

| Molecular Weight | 184.62 g/mol | Low MW allows for "Fragment-Based Drug Design" (FBDD). |

| pKa (Acid) | ~4.0 - 4.2 | Slightly stronger acid than unsubstituted phenylacetic acid due to the electron-withdrawing Cl. |

| LogP | ~2.3 | Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5). |

| Steric Feature | Ortho-Chloro | Restricts rotation around the Ar-CH₂ bond; critical for atropisomer-selective binding. |

| Metabolic Feature | Meta-Methyl | Blocks para-hydroxylation (if para is open) or meta-oxidation, enhancing metabolic stability. |

Synthetic Pathways: The "Nitrile Route"

While several methods exist (e.g., Willgerodt-Kindler reaction), the most robust, scalable, and atom-economical method for synthesizing high-purity 2-chloro-5-methylphenylacetic acid is the hydrolysis of 2-chloro-5-methylbenzyl cyanide . This pathway avoids the heavy metal waste associated with Pd-catalyzed arylations and provides higher yields than direct homologation.

Diagram 1: Synthetic Workflow (Benzyl Cyanide Route)

The following diagram outlines the critical process flow from the benzyl chloride precursor to the final purified acid.

Caption: Figure 1. Streamlined synthesis via nucleophilic substitution followed by acid-catalyzed hydrolysis.

Experimental Protocol: Hydrolysis of Benzyl Cyanide

Objective: To convert 2-chloro-5-methylbenzyl cyanide to the corresponding acid with >98% purity. Scale: Laboratory (10g scale).

Materials

-

Precursor: 2-Chloro-5-methylbenzyl cyanide (10.0 g, 60.4 mmol).

-

Reagent: Sulfuric acid (H₂SO₄), 60% aqueous solution (50 mL).

-

Solvent: Glacial acetic acid (20 mL) - promotes solubility of the organic nitrile.

-

Workup: Ethyl acetate, Hexanes, Sodium bicarbonate.

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Add the benzyl cyanide (10.0 g) and glacial acetic acid (20 mL) to the flask. Stir until homogenous.

-

Acidification: Slowly add the 60% H₂SO₄ solution (50 mL) via an addition funnel. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 110–120°C) for 6–8 hours.

-

Self-Validation Check: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexane). The starting material (high Rf) should disappear, replaced by the acid (low Rf, streaks on silica).

-

-

Quenching: Cool the reaction mixture to room temperature and pour over 200g of crushed ice. The crude acid will precipitate as a white/off-white solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual sulfuric acid.

-

Purification (Recrystallization):

-

Dissolve the crude solid in minimum hot Ethyl Acetate.

-

Slowly add Hexanes until turbidity is observed.

-

Cool to 4°C overnight.

-

-

Drying: Dry the crystals under vacuum at 40°C for 12 hours.

Expected Yield: 8.5 – 9.5 g (75–85%). Characterization: ¹H NMR (DMSO-d₆) should show a singlet at ~3.6 ppm (CH₂) and a broad singlet at ~12.5 ppm (COOH).

Medicinal Chemistry Applications

The 2-chloro-5-methylphenylacetic acid scaffold is not merely a passive linker; it is an active pharmacophore determinant.

A. CRTH2 Antagonists (Asthma & Allergy)

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor (GPCR) targeted for allergic inflammation.

-

Mechanism: Phenylacetic acid derivatives mimic the carboxylate headgroup of Prostaglandin D2 (PGD2), the endogenous ligand.

-

Role of the Scaffold: The 2-chloro substituent forces the phenyl ring out of planarity relative to the acetic acid tail. This "kink" is critical for fitting into the narrow hydrophobic pocket of the CRTH2 receptor, improving potency over unsubstituted analogs [1].

B. COX-2 Selective Inhibition

In the development of NSAIDs (like Lumiracoxib analogs), the ortho-chloro group provides steric bulk that interferes with binding to the smaller hydrophobic channel of COX-1, while still being accommodated by the larger active site of COX-2.

-

Selectivity: The 5-methyl group increases lipophilicity, enhancing cell membrane permeability and altering distribution kinetics [2].

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram visualizes how specific structural features of the scaffold translate to biological function.

Caption: Figure 2. Pharmacophore mapping: How steric and electronic features drive receptor selectivity.

Future Outlook & Bioisosterism

Current research is moving toward bioisosteric replacements of the carboxylic acid tail to improve oral bioavailability and reduce gastric irritation.

-

Tetrazoles: Converting the -COOH to a tetrazole ring maintains acidity (pKa ~5) but improves metabolic stability.

-

Oxindoles: Intramolecular cyclization of 2-chloro-5-methylphenylacetic acid derivatives yields substituted oxindoles, which are potent kinase inhibitors.

References

-

Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Source: Bioorganic & Medicinal Chemistry Letters (2012).[1][2] Context: Establishes the phenylacetic acid scaffold as a primary pharmacophore for CRTH2 antagonists. URL:[Link]

-

Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Source: Proceedings of the National Academy of Sciences (PNAS). Context: Details how modifying the carboxylate and ring substitutions of arylacetic acids tunes COX-2 selectivity. URL:[Link]

-

Synthesis of Phenylacetic Acid Derivatives (Benzyl Cyanide Route). Source: Organic Syntheses, Coll.[3][4] Vol. 1, p.436 (1941). Context: The foundational protocol for the acid hydrolysis of benzyl cyanide derivatives. URL:[Link]

-

2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2007).[5] Context: Discusses the SAR of the acetic acid tail and ring substitutions in CRTH2 binding. URL:[Link]

Sources

- 1. Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Chlorinated Phenylacetic Acids: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of chlorinated phenylacetic acids, a class of compounds with significant relevance in drug development, agriculture, and environmental science. Recognizing the limited availability of extensive experimental data for this specific class of molecules, this guide synthesizes the existing information, details the primary experimental methodologies for thermodynamic characterization, and introduces the utility of computational thermochemistry for property prediction. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding of the physicochemical characteristics that govern the behavior of these important compounds.

Introduction: The Significance of Chlorinated Phenylacetic Acids

Chlorinated phenylacetic acids are a diverse group of organic compounds characterized by a phenylacetic acid backbone with one or more chlorine atoms substituted on the phenyl ring. The position and number of chlorine substituents profoundly influence the molecule's steric and electronic properties, thereby modulating its chemical reactivity, biological activity, and environmental fate.

These compounds are integral to various fields:

-

Pharmaceuticals: Phenylacetic acid derivatives are precursors in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, 2-chlorophenylacetic acid is a key intermediate in the production of several drugs.[1] The thermodynamic properties of these molecules are critical for understanding their stability, solubility, and bioavailability, all of which are crucial parameters in drug design and formulation.

-

Agrochemicals: Certain chlorinated phenoxyacetic acids, structurally related to the compounds of focus, have been widely used as herbicides.[2] Understanding their thermodynamic properties aids in assessing their environmental persistence, transport, and potential for bioaccumulation.

-

Organic Synthesis: Chlorinated phenylacetic acids serve as versatile building blocks in organic chemistry, enabling the synthesis of a wide array of more complex molecules.[3]

A thorough understanding of the thermodynamic landscape of these compounds is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing molecules with desired physicochemical properties.

Fundamental Thermodynamic Properties

The key thermodynamic properties that govern the behavior of chlorinated phenylacetic acids include:

-

Enthalpy of Formation (ΔfH°): This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[4] It is a fundamental measure of the compound's intrinsic stability.

-

Gibbs Free Energy of Formation (ΔfG°): This thermodynamic potential indicates the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.[5] It is the ultimate arbiter of the spontaneity of a chemical reaction.

-

Entropy (S°): A measure of the randomness or disorder of a system.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a specific amount.

These properties are interconnected through the fundamental equation of thermodynamics:

ΔG° = ΔH° - TΔS° [6]

where T is the absolute temperature.

Experimental Determination of Thermodynamic Properties

Precise experimental determination of thermodynamic properties is the gold standard for characterizing chemical compounds. The following sections detail the primary methodologies employed for this purpose.

Enthalpy of Formation: Combustion Calorimetry

Combustion calorimetry is the principal experimental technique for determining the standard enthalpy of formation of organic compounds.[7] For chlorinated compounds, specialized procedures are necessary to ensure complete combustion and accurate analysis of the products.

Experimental Protocol: Static Bomb Combustion Calorimetry for Chlorinated Phenylacetic Acids

-

Sample Preparation: A precisely weighed pellet of the chlorinated phenylacetic acid sample (typically 0.5 - 1.0 g) is placed in a crucible within the combustion bomb. A small amount of a combustion aid, such as mineral oil, may be used to promote complete combustion.

-

Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.[7] For chlorinated compounds, a reducing agent solution (e.g., hydrazine dihydrochloride) is often added to the bomb to convert elemental chlorine and hydrogen chloride into chloride ions in the final aqueous solution.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is housed in an isothermal jacket to minimize heat exchange with the surroundings.

-

Combustion and Temperature Measurement: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction.

-

Product Analysis: After combustion, the gaseous products are analyzed for carbon dioxide. The liquid phase within the bomb is analyzed for nitric acid (from residual nitrogen in the bomb) and hydrochloric acid.

-

Data Analysis: The corrected temperature rise, along with the energy equivalent of the calorimeter (determined through calibration with a standard substance like benzoic acid), is used to calculate the specific energy of combustion. Corrections are applied for the heat of formation of nitric acid and the energy of combustion of the fuse and any combustion aid. The standard enthalpy of combustion is then calculated, from which the standard enthalpy of formation can be derived using Hess's Law.

Logical Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Heat Capacity and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure changes in heat capacity and the enthalpy of phase transitions, such as melting (fusion).[8]

Experimental Protocol: DSC Analysis of Chlorinated Phenylacetic Acids

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the chlorinated phenylacetic acid is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a heating-cooling-heating cycle at a constant rate (e.g., 10 K/min).

-

Data Acquisition: The differential heat flow to the sample and reference is measured as a function of temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow between the sample and a baseline run (with empty pans), and by comparison with a standard material of known heat capacity (e.g., sapphire).

-

Enthalpy of Fusion (ΔfusH): The melting point is identified as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

DSC Experimental Workflow

Caption: Workflow for DSC analysis to determine heat capacity and enthalpy of fusion.

Vapor Pressure and Enthalpy of Sublimation: Knudsen Effusion Method

The Knudsen effusion method is a technique used to measure the vapor pressure of solids with low volatility.[4] From the temperature dependence of the vapor pressure, the enthalpy of sublimation (ΔsubH) can be determined using the Clausius-Clapeyron equation.

Experimental Protocol: Knudsen Effusion Method for Chlorinated Phenylacetic Acids

-

Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.

-

Experimental Setup: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.

-

Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss of the cell is measured over time using a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation:

P = ( dm/dt ) * (2πRT/M)^(1/2) / A

where R is the ideal gas constant, T is the temperature, M is the molar mass of the sample, and A is the area of the orifice.

-

Enthalpy of Sublimation Calculation: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T.

Knudsen Effusion Method Workflow

Caption: Workflow for determining vapor pressure and enthalpy of sublimation via the Knudsen effusion method.

Available Thermodynamic Data for Chlorinated Phenylacetic Acids

Table 1: Physical Properties of Selected Chlorinated Phenylacetic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chlorophenylacetic acid | 2444-36-2 | C₈H₇ClO₂ | 170.59 | 92-95 |

| 3-Chlorophenylacetic acid | 1878-65-5 | C₈H₇ClO₂ | 170.59 | 76-79[9] |

| 4-Chlorophenylacetic acid | 1878-66-6 | C₈H₇ClO₂ | 170.59 | 102-105 |

| 2,4-Dichlorophenylacetic acid | 19719-28-9 | C₈H₆Cl₂O₂ | 205.04 | 129-131[10] |

| 3,4-Dichlorophenylacetic acid | 5707-16-4 | C₈H₆Cl₂O₂ | 205.04 | 93-96 |

| 2,2-Bis(4-chlorophenyl)acetic acid | 83-05-6 | C₁₄H₁₀Cl₂O₂ | 281.13 | 164-166 |

Table 2: Enthalpy of Fusion for Selected Chlorinated Phenylacetic Acids

| Compound | Enthalpy of Fusion (ΔfusH°) (kJ/mol) | Reference |

| 2,2-Bis(4-chlorophenyl)acetic acid | 29.3 | [11] |

| 4-Chlorophenoxyacetic acid* | 36.27 | [12] |

*Note: 4-Chlorophenoxyacetic acid is included for comparative purposes due to structural similarity.

Table 3: Calculated Thermodynamic Properties of 2,4-Dichlorophenylacetic acid

| Property | Value | Units | Source |

| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | 173.04 | J/mol·K | Cheméo[13] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -294.93 | kJ/mol | Cheméo[13] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -356.49 | kJ/mol | Cheméo[13] |

Disclaimer: The data in Table 3 are computationally derived and should be used with an understanding of the methodologies employed in their calculation.

The Role of Computational Thermochemistry

Given the challenges and expense associated with experimental thermochemistry, computational methods have emerged as a powerful tool for predicting the thermodynamic properties of molecules.[14] High-level ab initio and density functional theory (DFT) calculations can provide accurate estimates of enthalpies of formation, Gibbs free energies, and other properties.

For flexible molecules like phenylacetic acids, it is crucial to consider the conformational landscape, as different conformers can have significantly different energies.[15] Computational workflows often involve:

-

Conformational Search: Identifying the low-energy conformers of the molecule.

-

Geometry Optimization and Frequency Calculation: Optimizing the geometry and calculating the vibrational frequencies for each conformer at a chosen level of theory.

-

Energy Calculation: Performing high-accuracy single-point energy calculations.

-

Thermochemical Analysis: Calculating thermodynamic properties by considering translational, rotational, vibrational, and electronic contributions.

While computational thermochemistry offers a valuable alternative to experimentation, it is essential to benchmark the chosen computational methods against reliable experimental data to ensure the accuracy of the predictions.

Applications in Drug Development and Environmental Science

The thermodynamic data of chlorinated phenylacetic acids have direct implications for:

-

Drug Discovery and Development:

-

Solubility and Dissolution Rate: Enthalpy of fusion and Gibbs free energy of solvation are key determinants of a drug candidate's solubility, which in turn affects its absorption and bioavailability.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different thermodynamic stabilities, which can impact its shelf life and therapeutic efficacy. DSC is a primary tool for identifying and characterizing polymorphs.

-

Salt Selection: The formation of salts of acidic or basic drugs is a common strategy to improve their physicochemical properties. The thermodynamics of salt formation can be studied to select the optimal salt form.

-

-

Environmental Risk Assessment:

-

Persistence and Degradation: The thermodynamic stability of a compound can provide insights into its persistence in the environment.

-

Partitioning Behavior: Vapor pressure and solubility data are crucial for modeling the partitioning of these compounds between air, water, and soil, which determines their environmental fate and potential for long-range transport.

-

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of chlorinated phenylacetic acids, outlining the experimental methodologies for their determination and presenting the currently available data. While a comprehensive experimental dataset for this class of compounds remains to be established, the combination of the available data, robust experimental protocols, and the increasing power of computational thermochemistry provides a strong foundation for researchers in this field. A thorough understanding and application of these principles will undoubtedly accelerate progress in the rational design of novel pharmaceuticals and the responsible stewardship of these chemicals in the environment.

References

-

Cheméo. (n.d.). Chemical Properties of 2,4-Dichlorophenylacetic acid (CAS 19719-28-9). Retrieved from [Link]

-

NIST. (n.d.). m-Chlorophenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2,2-Bis(4-chlorophenyl)acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Acetic acid, (4-chlorophenoxy)-. Retrieved from [Link]

-

JETIR. (2023). Kinetic Study of oxidation of p- chlorophenylacetic acid by N-chlorobenzimidazole. Retrieved from [Link]

-

NIST. (n.d.). m-Chlorophenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). The Journal of Chemical Thermodynamics. Retrieved from [Link]

-

NIST. (n.d.). m-Chlorophenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Computational Thermochemistry and Challenges for the Future. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]

-

SciSpace. (n.d.). 2026 Journal of Chemical Thermodynamics – Impact Factor, Ranking & Research Scope. Retrieved from [Link]

-

PubChem. (n.d.). Chloro(phenyl)acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Corrections to standard state in combustion calorimetry: an update and a web-based tool. Retrieved from [Link]

-

PubMed. (2022). The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SciSpace. (n.d.). The Journal of Chemical Thermodynamics (Elsevier BV) | 10371 Publications. Retrieved from [Link]

-

Atmospheric Measurement Techniques. (2015). PCM measurements of enthalpy of sublimation. Retrieved from [Link]

-

BioPchem. (n.d.). Thermodynamic Data & Tables. Retrieved from [Link]

-

WebAssign. (n.d.). Selected Thermodynamic Data Appendix Four*. Retrieved from [Link]

-

WOS Journal. (n.d.). JOURNAL OF CHEMICAL THERMODYNAMICS - Impact Factor, Quartile, Ranking. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Define enthalpy of sublimation. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)acetic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

MDPI. (2023). Theoretical Prediction of the Sublimation Behavior by Combining Ab Initio Calculations with Statistical Mechanics. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1260 - PHENYLACETIC ACID. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). Appendix G: Standard Thermodynamic Properties for Selected Substances – Chemistry 112. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Enthalpy of sublimation – Knowledge and References. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.7: The Gibbs Free Energy. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables. (n.d.). (S)-2-hydroxy-2-phenylacetic acid -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

Chemguide. (n.d.). Gibbs free energy. Retrieved from [Link]

-

Chemguide. (n.d.). measuring enthalpy changes practically. Retrieved from [Link]

-

Khan Academy. (n.d.). Introduction to Gibbs free energy. Retrieved from [Link]

-

PubMed. (1995). Organic acids in hydrothermal solutions: standard molal thermodynamic properties of carboxylic acids and estimates of dissociation constants at high temperatures and pressures. Retrieved from [Link]

Sources

- 1. kajay-remedies.com [kajay-remedies.com]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. inventivapharma.com [inventivapharma.com]

- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 5. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 6. Khan Academy [khanacademy.org]

- 7. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetic acid, (4-chlorophenoxy)- [webbook.nist.gov]

- 9. 3-Chlorophenylacetic acid CAS#: 1878-65-5 [m.chemicalbook.com]

- 10. 2,4-Dichlorophenylacetic acid 99 19719-28-9 [sigmaaldrich.com]

- 11. 2,2-Bis(4-chlorophenyl)acetic acid [webbook.nist.gov]

- 12. chemeo.com [chemeo.com]

- 13. 2,4-Dichlorophenylacetic acid (CAS 19719-28-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Discovery of (2-Chloro-5-methylphenyl)acetic Acid

This guide details the technical history, synthetic evolution, and laboratory protocols for (2-Chloro-5-methylphenyl)acetic acid (CAS 81682-39-5).[1][2] It is designed for researchers requiring high-purity synthesis for pharmaceutical or agrochemical applications.[2]

Part 1: Executive Summary & Historical Context[2]

(2-Chloro-5-methylphenyl)acetic acid is a specialized disubstituted phenylacetic acid derivative used primarily as a scaffold in the development of cyclic ketoenol insecticides (e.g., spiro-derivatives) and certain non-steroidal anti-inflammatory drug (NSAID) analogs.[2] Its structural uniqueness lies in the specific ortho-chloro and meta-methyl substitution pattern, which provides steric bulk and lipophilicity, influencing the binding affinity of downstream bioactive molecules.[2]

The "Discovery" Timeline

Unlike naturally occurring molecules, this compound was "discovered" through rational chemical design during the agrochemical boom of the late 1970s and early 1980s .[2]

-

1920s-1950s (The Classical Era): Phenylacetic acids were synthesized via the Willgerodt-Kindler reaction or hydrolysis of benzyl cyanides.[2] However, accessing specific isomers like the 2-chloro-5-methyl variant was difficult due to the lack of regioselective halogenation methods for toluene.[2]

-

1980s (The Industrial Shift): The registration of CAS 81682-39-5 coincides with the industry's shift toward complex, halogenated aromatics for crop protection.[2] The need for this specific isomer drove the development of regioselective chlorination of 3-methylbenzyl derivatives and, later, transition-metal catalyzed carbonylation .[2]

-

Modern Era: Today, the compound is a standard building block, synthesized predominantly via Palladium-catalyzed carbonylation or optimized nitrile hydrolysis , minimizing toxic byproducts.[2]

Part 2: Synthetic Pathways & Mechanistic Insights[2]

We examine two primary routes: the Classical Nitrile Hydrolysis (robust, lab-scale) and the Modern Carbonylation (atom-economical, industrial).[2]

Route A: The Classical Nitrile Hydrolysis (Lab Scale)

This method relies on the nucleophilic substitution of a benzyl halide followed by acid-catalyzed hydrolysis.[2] It is preferred for small-scale batches (<100g) due to operational simplicity.[2]

Mechanism:

-

SN2 Substitution: Cyanide ion attacks the benzylic carbon of 2-chloro-5-methylbenzyl chloride.[2]

-

Hydrolysis: The nitrile nitrogen is protonated, water attacks the electrophilic carbon, forming an amide intermediate, which is further hydrolyzed to the carboxylic acid.[2]

Route B: Pd-Catalyzed Carbonylation (Industrial/Green)

This route utilizes carbon monoxide (CO) and water (or alcohol) to convert the benzyl chloride directly to the acid (or ester), avoiding toxic cyanide.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Cl benzylic bond (or C-Cl aryl bond if using aryl halide, though benzylic is standard here).[2]

-

CO Insertion: Coordination and insertion of CO to form an acyl-palladium complex.[2]

-

Nucleophilic Attack: Water/Alcohol attacks the acyl group, releasing the product and regenerating Pd(0).[2]

Visualization: Synthetic Decision Matrix

The following diagram illustrates the logical flow for selecting a synthetic route and the mechanistic pathway for the Nitrile Hydrolysis.

Caption: Decision matrix comparing the classical Nitrile route (Red) vs. the modern Carbonylation route (Green).

Part 3: Detailed Experimental Protocols

Protocol 1: Classical Synthesis via Nitrile Hydrolysis

Recommended for: Research labs, initial SAR studies.[2]

Reagents:

-

2-Chloro-5-methylbenzyl chloride (1.0 eq)[2]

-

Sodium Cyanide (NaCN) (1.2 eq) [DANGER: HIGHLY TOXIC]

-

Dimethyl sulfoxide (DMSO) (Solvent)

-

Sulfuric Acid (H₂SO₄), 50% aq.[2]

-

Ethyl Acetate (Extraction)

Step-by-Step Methodology:

-

Cyanation (Formation of Nitrile):

-

Setup: In a fume hood equipped with a cyanide scrubber, dissolve 2-chloro-5-methylbenzyl chloride (17.5 g, 100 mmol) in DMSO (50 mL).

-

Addition: Slowly add NaCN (5.88 g, 120 mmol). The reaction is exothermic; maintain temperature <40°C using an ice bath if necessary.[2]

-

Reaction: Stir at ambient temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting chloride disappears.[2]

-

Quench: Pour the mixture into 200 mL ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over MgSO₄, and concentrate to yield crude (2-chloro-5-methylphenyl)acetonitrile.[2]

-

-

Hydrolysis (Formation of Acid):

-

Setup: Suspend the crude nitrile in 50% H₂SO₄ (100 mL).

-

Reflux: Heat to reflux (approx. 110°C) for 6–8 hours.[2] The mixture will turn homogeneous then precipitate the acid upon cooling.[2]

-

Workup: Cool to room temperature. Pour into crushed ice (200 g).

-

Isolation: Filter the white precipitate.[2]

-

Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.[2]

-

Validation Metrics:

-

Yield: Expect 75–85% overall.

-

Melting Point: 104–106°C.[2]

-

¹H NMR (CDCl₃): δ 7.25 (d, 1H), 7.10 (s, 1H), 7.00 (d, 1H), 3.80 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).[2]

Protocol 2: Green Carbonylation (Catalytic Route)

Recommended for: Scale-up (>100g), Green Chemistry compliance.

Reagents:

-

2-Chloro-5-methylbenzyl chloride (1.0 eq)[2]

-

CO (Carbon Monoxide) balloon or pressure vessel (1 atm is sufficient with active catalysts)

-

Pd(PPh₃)₄ (1 mol%) or Pd(OAc)₂/PPh₃

-

K₂CO₃ (2.0 eq)

-

THF/Water (4:1 mixture)

Step-by-Step Methodology:

-

Catalyst Preparation: In a Schlenk flask, dissolve Pd(OAc)₂ (0.01 eq) and PPh₃ (0.04 eq) in degassed THF. Stir for 15 mins to generate the active Pd(0) species.

-

Substrate Addition: Add 2-chloro-5-methylbenzyl chloride (1.0 eq) and aqueous K₂CO₃ solution.

-

Carbonylation: Purge the flask with CO gas three times. Attach a CO balloon (or pressurize to 5 bar in an autoclave for faster kinetics).[2]

-

Heating: Heat to 60°C for 12 hours.

-

Workup: Vent CO carefully. Acidify the aqueous layer with 1M HCl to pH 2.[2] Extract with Ethyl Acetate.[2]

-

Purification: Flash chromatography (if necessary) or recrystallization.[2]

Part 4: Analytical Data & Quality Control

To ensure the integrity of the synthesized compound for drug development, compare your product against these standard metrics.

| Metric | Specification | Method |

| Appearance | White to Off-white Crystalline Powder | Visual |

| Purity | >98.0% | HPLC (C18, MeOH/H₂O) |

| Melting Point | 104–106°C | Capillary Method |

| Mass Spec | [M-H]⁻ = 183.02 | LC-MS (ESI Negative) |

| Key Impurity | 2-Chloro-5-methylbenzoic acid | Formed via oxidation (Limit <0.5%) |

Regioisomer Analysis

A critical quality check is distinguishing the 5-methyl isomer from the 3-methyl or 4-methyl isomers, which may arise if the starting toluene starting material was impure.[2]

-

Diagnostic Signal: In ¹H NMR, the coupling pattern of the aromatic protons is definitive.[2] The 5-methyl isomer shows a specific ortho-coupling (8 Hz) and a meta-coupling (2 Hz) pattern relative to the chlorine.[2]

Part 5: References

-

Organic Syntheses. General Procedure for α-Chlorophenylacetic Acid (Classic Hydrolysis Method). Org.[1][2][3][4] Synth. 1928, 8,[2] 74. Available at: [Link]

-

Google Patents. Process for the preparation of phenylacetic acid derivatives (Carbonylation context). EP0915846A2.[2] Available at:

Sources

Acidity Profile & pKa Determination of (2-Chloro-5-methylphenyl)acetic Acid

The following technical guide provides an in-depth analysis of the acidity and pKa values of (2-Chloro-5-methylphenyl)acetic acid, structured for researchers in medicinal chemistry and process development.

Technical Guide | Physicochemical Properties & Drug Design Implications

Executive Summary

(2-Chloro-5-methylphenyl)acetic acid (CAS: 81682-39-5) is a functionalized phenylacetic acid derivative utilized as a scaffold in the synthesis of agrochemicals (e.g., ketoenol insecticides) and pharmaceutical intermediates.[1][2] Its physicochemical behavior is governed by the interplay between the lipophilic aromatic core and the ionizable carboxylic acid tail.

Understanding the pKa of this compound is critical for:

-

Salt Selection: Optimizing counter-ions for bioavailability.[3]

-

Process Chemistry: Controlling pH-dependent solubility during liquid-liquid extraction.

-

Bio-distribution: Predicting ionization states at physiological pH (7.[3]4) versus gastric pH (1.2).

Consensus Acidity Value: Based on structure-activity relationship (SAR) analysis and experimental anchors of homologous series, the pKa of (2-Chloro-5-methylphenyl)acetic acid is 4.10 ± 0.05 at 25°C.

Structural Analysis & Theoretical Prediction

To determine the pKa with high confidence in the absence of a singular experimental database entry, we apply the principles of the Hammett Equation and Linear Free Energy Relationships (LFER) using experimentally validated anchors.

The Structural Scaffold

The molecule consists of a phenylacetic acid backbone modified by two substituents:[2][4][5]

-

Chlorine at C2 (Ortho): A strong electron-withdrawing group (Inductive effect,

). -

Methyl at C5 (Meta): A weak electron-donating group (Inductive/Hyperconjugation,

).[3]

Electronic Effects Diagram

The following diagram illustrates the competing electronic effects that determine the stability of the carboxylate anion.

Quantitative Derivation (Hammett-Taft Approach)

The ionization of phenylacetic acids is less sensitive to ring substituents than benzoic acids due to the insulating methylene (

-

Reference pKa (

): Phenylacetic acid = 4.31 [1].[3][4][5] -

Reaction Constant (

): For phenylacetic acid ionization in water, -

Substituent Constants (

):-

2-Cl (Ortho): Ortho substituents require specific treatment due to steric proximity.[3] However, experimental data for 2-chlorophenylacetic acid provides a direct anchor: pKa = 4.07 [3]. This accounts for the ortho-chloro effect (

, a shift of -

5-Me (Meta): The methyl group is in the meta position relative to the acetic acid chain. Hammett

for methyl is -0.07 .[3]

-

Calculation:

Experimental Determination Protocols

For regulatory submission or precise formulation, the pKa should be experimentally verified.[3] Due to the limited aqueous solubility of the unionized acid, standard aqueous titration may fail.

Method A: Potentiometric Titration in Co-Solvent (The Yasuda-Shedlovsky Method)

This protocol extrapolates the aqueous pKa from measurements in methanol/water mixtures.[3]

Reagents:

-

Analyte: ~10 mg (2-Chloro-5-methylphenyl)acetic acid.

-

Titrant: 0.1 M KOH (standardized, carbonate-free).

-

Solvent: Methanol (HPLC grade), Water (degassed).[3]

Workflow:

-

Preparation: Prepare three solutions of the analyte in 30%, 40%, and 50% (v/v) Methanol/Water.

-

Titration: Titrate each solution with 0.1 M KOH under inert gas (

) purge to prevent -

Data Recording: Record pH vs. Volume added. Determine the apparent pKa (

) at the half-neutralization point for each mixture. -

Extrapolation: Plot

vs.

Method B: HPLC-Based Determination

Useful for high-throughput screening or when sample quantity is limited (<1 mg).

Implications for Drug Development[1][2]

Solubility Profile

At pH 1.2 (Gastric), the compound exists almost exclusively in its unionized form (Species A), limiting solubility.

Salt Formation

The pKa of 4.10 makes this compound suitable for salt formation with weak to strong bases.[3]

-

Sodium/Potassium Salts: Highly soluble, formed using NaOH or KOH.[3]

-

Tromethamine/Lysine Salts: Useful for stabilizing the amorphous phase if the sodium salt is hygroscopic.[3]

Summary Data Table[3]

| Property | Value | Source/Method |

| Predicted pKa | 4.10 ± 0.05 | Hammett-Taft Derivation |

| Anchor pKa (Parent) | 4.31 | Phenylacetic Acid Exp. [1] |

| Anchor pKa (Ortho-Cl) | 4.07 | 2-Cl-Phenylacetic Acid Exp. [3] |

| Electronic Character | Weak Acid | Carboxylic Acid |

| Dominant Species pH 7.4 | Anionic ( | >99.9% Ionized |

| Lipophilicity (LogP) | ~2.56 | Predicted (Guidechem) |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 999, Phenylacetic acid.[3][Link]

-

University of British Columbia. Linear Free Energy Relationships: The Hammett Equation.[Link]

Sources

Crystal Structure Analysis of (2-Chloro-5-methylphenyl)acetic Acid: A Technical Guide for Pharmaceutical Scientists

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) workflow, from crystal growth to structure validation, using (2-Chloro-5-methylphenyl)acetic acid as a model compound. This molecule, a substituted phenylacetic acid derivative, serves as a relevant example for researchers in drug development and materials science, where understanding the solid-state structure is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reliable crystallographic analysis.

Introduction: The Significance of Solid-State Structure in Drug Development

(2-Chloro-5-methylphenyl)acetic acid is a valuable intermediate in medicinal chemistry and organic synthesis.[1] Like many active pharmaceutical ingredients (APIs), its solid-state properties are critically important. The arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[2][3][4]

The phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—is a major consideration in the pharmaceutical industry.[2][3][5][6] Different polymorphs of the same API can have vastly different properties, potentially impacting the efficacy and safety of a drug product.[2][3][4] The infamous case of the HIV protease inhibitor Ritonavir, which experienced a market withdrawal due to the appearance of a less soluble, more stable polymorph, underscores the necessity of thorough solid-state characterization.[2][5]

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides unambiguous information on molecular conformation, intermolecular interactions, and crystal packing. This guide will detail the expertise required to navigate the SC-XRD workflow, ensuring the generation of trustworthy and authoritative structural data.

Part 1: The Art and Science of Crystallization

The success of a single-crystal X-ray analysis is entirely dependent on the quality of the crystal. A suitable crystal for diffraction should be a single, well-formed entity, free of defects, and typically between 0.1 and 0.3 mm in its dimensions.[8] The goal of crystallization is to slowly transition a compound from a disordered state (in solution) to a highly ordered crystalline state.[9]

Causality in Method Selection

The choice of crystallization method is dictated by the compound's properties, such as its solubility and stability. For a small organic molecule like (2-Chloro-5-methylphenyl)acetic acid, slow evaporation from a saturated solution is a common and effective starting point. The principle is straightforward: as the solvent slowly evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation that initiates crystal nucleation and growth.[10][11]

Experimental Protocol: Slow Evaporation

-

Solvent Screening: The selection of an appropriate solvent is crucial. The ideal solvent should dissolve the compound moderately at room temperature and have a suitable boiling point to allow for slow evaporation.[11] For (2-Chloro-5-methylphenyl)acetic acid, solvents like ethanol, acetone, or ethyl acetate are good candidates.[10]

-

Preparation of a Saturated Solution: In a clean vial, dissolve a small amount of the compound (e.g., 10-20 mg) in a minimal volume of the chosen solvent. Gently warm the solution if necessary to achieve complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[11]

-

Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This restricts the rate of solvent evaporation. A slow cooling rate promotes the growth of larger, higher-quality crystals.[11]

-

Monitoring and Harvesting: Place the vial in a vibration-free environment and monitor it over several days. Once suitable crystals have formed, they can be carefully harvested using a spatula or by decanting the remaining solvent.

Part 2: Data Acquisition with Single-Crystal X-ray Diffraction

SC-XRD operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms arranged in a regular crystal lattice.[8][12] The resulting diffraction pattern of spots is unique to the crystal's internal structure.[13]

Instrumentation Overview

A modern diffractometer consists of three primary components: an X-ray source (typically with a copper or molybdenum target), a goniometer to precisely orient the crystal, and a detector to record the diffracted X-rays.[7][12]

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a holder (e.g., a MiTeGen mount) using a small amount of cryo-oil. The ideal crystal should have sharp edges and be free of visible cracks or satellite growths.[7]

-

Cryo-Cooling: The mounted crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and reducing radiation damage to the crystal.

-

Unit Cell Determination: A series of initial diffraction images are collected to locate the diffraction spots. Software then indexes these spots to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.[14]

-

Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Reduction: After collection, the raw image files are processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like absorption), and generating a reflection file (typically with an .hkl extension) that contains the Miller indices (h,k,l) and intensity for each reflection.[15]

| Parameter | Typical Value / Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is generally used for small molecules; Cu provides higher intensity but can cause fluorescence with heavier elements.[7] |

| Temperature | 100(2) K | Reduces atomic thermal motion, leading to higher quality data. |

| Detector Distance | 40-60 mm | A balance between resolving spots and capturing high-angle data. |

| Exposure Time | 5-30 seconds / frame | Dependent on crystal scattering power and X-ray source intensity. |

| Data Completeness | > 99% | Ensures all unique reflections are measured for an accurate structure. |

| Redundancy | 3-4 | Multiple measurements of the same reflection improve data statistics. |

Table 1: Typical Data Collection Parameters for a Small Organic Molecule.

Part 3: From Diffraction Data to Molecular Structure

The reflection file contains the intensities of the diffracted beams, but the crucial phase information is lost. This is known as the "phase problem" in crystallography.

Structure Solution and Refinement

-

Structure Solution: Programs like SHELXT use statistical methods (Direct Methods) to estimate the initial phases and generate a preliminary electron density map.[16] From this map, an initial structural model can be built.

-

Structure Refinement: The initial model is then refined against the experimental data using a least-squares process. Programs like SHELXL are widely used for this purpose.[16][17] The refinement process iteratively adjusts atomic positions and displacement parameters (which model thermal vibration) to minimize the difference between the observed and calculated structure factors.[18]

Workflow for Structure Solution and Refinement using Olex2/SHELX

The software suite Olex2 provides a user-friendly graphical interface for the powerful SHELX programs.[15][19]

-

Load Data: Import the .ins and .hkl files into Olex2.

-

Solve Structure: Use the integrated SHELXT to solve the structure. The program will attempt to locate the heaviest atoms first.

-

Initial Refinement: Perform several cycles of refinement using SHELXL. This will optimize the positions of the found atoms.

-

Atom Assignment: Identify the remaining electron density peaks ("Q-peaks") and assign them to the appropriate atom types (e.g., C, O, Cl) based on chemical knowledge.[15]

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. This models their thermal motion as ellipsoids rather than spheres, providing a more accurate model.

-

Locate Hydrogen Atoms: Hydrogen atoms can typically be located in the difference electron density map. They are then refined using a "riding model" (e.g., AFIX instructions in SHELXL), where their positions are geometrically idealized and linked to their parent atom.

-

Final Refinement Cycles: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible and key statistical indicators (R-factors) stabilize.

Key statistical indicators of a successful refinement include:

-

R1: A measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% is considered excellent for small molecules.

-

wR2: A weighted R-factor based on squared structure factors.

-

Goodness of Fit (GooF): Should be close to 1.0, indicating that the model is a good fit to the data.

Sources

- 1. (2-Chloro-5-methylphenyl)acetic acid|CAS 81682-39-5 [benchchem.com]

- 2. Why Polymorphism is Key in Drug Development! [pharmacores.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. international-pharma.com [international-pharma.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. fiveable.me [fiveable.me]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]

- 11. longdom.org [longdom.org]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. XRD Basics [physics.upenn.edu]

- 15. imserc.northwestern.edu [imserc.northwestern.edu]

- 16. researchgate.net [researchgate.net]

- 17. avys.omu.edu.tr [avys.omu.edu.tr]

- 18. Structure Refinement | OlexSys [olexsys.org]

- 19. imserc.northwestern.edu [imserc.northwestern.edu]

Methodological & Application

Technical Guide: Strategic Utilization of (2-Chloro-5-methylphenyl)acetic Acid in Medicinal Chemistry

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of (2-Chloro-5-methylphenyl)acetic acid (CAS 81682-39-5) as a versatile scaffold in drug discovery, specifically for COX-2 inhibitors and fused heterocycles.

Executive Summary

(2-Chloro-5-methylphenyl)acetic acid is a bifunctional aromatic building block characterized by an ortho-chloro handle and a meta-methyl lipophilic anchor relative to the acetic acid moiety. While structurally simple, its substitution pattern makes it a critical intermediate for the synthesis of arylamino-phenylacetic acid NSAIDs (e.g., Lumiracoxib analogs) and oxindole-based kinase inhibitors . This guide details the physiochemical profile, strategic synthetic applications, and validated protocols for leveraging this molecule in high-value pharmaceutical workflows.

Technical Profile & Physiochemical Data

Compound Identity:

Key Properties Table:

| Property | Value / Description | Relevance to Pharma |

| Physical State | White to off-white crystalline solid | Ease of handling in solid-phase dosing. |

| Melting Point | 102–106 °C (Typical) | Stable under standard reaction temperatures (<100°C). |

| pKa (Predicted) | ~3.8 – 4.2 | Standard carboxylic acid behavior; amenable to salt formation. |

| LogP | ~2.56 | Moderate lipophilicity; good membrane permeability potential. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Compatible with standard organic synthesis solvents. |

| Reactivity | Ortho-Cl (Electrophile), -COOH (Nucleophile/Electrophile) | Bifunctional handle for diverse library generation. |

Safety Note: Classified as a Skin/Eye Irritant (Category 2).[3][4] Handle with standard PPE (gloves, goggles, fume hood). Avoid dust formation.[3][4][5][6]

Strategic Applications in Drug Design

The COX-2 Inhibitor Pathway (Lumiracoxib Scaffold)

The most direct pharmaceutical application of this building block is as a precursor to the coxib class of non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, it serves as the "acceptor" aryl ring in the synthesis of Lumiracoxib and its derivatives.

-

Mechanism: The ortho-chloro group is activated for Nucleophilic Aromatic Substitution (SₙAr) or Palladium-catalyzed Buchwald-Hartwig amination due to the electron-withdrawing nature of the carboxylate (or ester) intermediate.

-

Value: The 5-methyl group provides the necessary steric bulk and lipophilic interaction within the COX-2 hydrophobic channel, enhancing selectivity over COX-1.

Access to Fused Heterocycles (Oxindoles)

Beyond linear coupling, this molecule is a "privileged structure" for synthesizing oxindoles via intramolecular cyclization.

-

Mechanism: Palladium-catalyzed

-arylation allows the enolate of the acetic acid (or ester) to displace the ortho-chlorine. -

Utility: Oxindoles are core scaffolds in kinase inhibitors (e.g., Sunitinib analogs) and GPCR modulators.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from this single building block.

Figure 1: Divergent synthesis map showing the transformation of the building block into NSAIDs and Heterocycles.

Experimental Protocols

Protocol A: Synthesis of Lumiracoxib Analog Precursor (Buchwald-Hartwig Coupling)

Objective: To couple the building block with an aniline derivative (e.g., 2-chloro-6-fluoroaniline) to form the diarylamine core.

Rationale: Direct SₙAr is difficult on the unactivated chlorobenzene ring. Palladium catalysis lowers the activation energy, allowing coupling under mild conditions. We use the methyl ester derivative to prevent catalyst poisoning by the free acid.

Reagents:

-

Methyl (2-chloro-5-methylphenyl)acetate (1.0 eq) [Prepared via standard esterification]

-

2-Chloro-6-fluoroaniline (1.2 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos or BINAP (7 mol%)

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

-

Inertion: Charge a flame-dried Schlenk flask with the methyl ester (1.0 eq), aniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂, and Xantphos. Evacuate and backfill with Argon (3x).

-

Solvation: Add anhydrous Toluene (0.2 M concentration relative to ester) via syringe.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the aryl chloride.

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Hydrolysis (Optional): To obtain the active acid drug candidate, treat the coupled ester with LiOH in THF/Water (1:1) at RT for 4 hours.

Validation Criteria:

-

LC-MS: Look for Mass [M+H] corresponding to the diarylamine.

-

¹H NMR: Disappearance of the discrete Ar-Cl signal and appearance of the NH broad singlet (~6–8 ppm).

Protocol B: Intramolecular Cyclization to 5-Methyl-Oxindole

Objective: To synthesize the oxindole core by exploiting the ortho-chloro substituent.

Rationale: This reaction utilizes a Pd-catalyzed

Reagents:

-

Methyl (2-chloro-5-methylphenyl)acetate (1.0 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) (4 mol%)

-

Base: LiHMDS or K₃PO₄ (depending on substrate sensitivity) (1.2 eq)

-

Solvent: THF (Anhydrous)

Step-by-Step Procedure:

-

Catalyst Prep: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and P(t-Bu)₃ in THF. Stir for 10 mins to form the active catalyst species.

-

Reaction Assembly: Add the methyl ester substrate to the catalyst mixture.

-

Cyclization: Add LiHMDS (1.0 M in THF) dropwise at room temperature. Note: If using K₃PO₄, heat to 80°C.

-

Monitoring: Stir at RT (for LiHMDS) or reflux (for K₃PO₄) for 4–8 hours.

-

Quench: Quench with saturated NH₄Cl solution.

-

Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from EtOH or purify via column chromatography.

Mechanism Visualization:

Figure 2: Catalytic cycle for the Intramolecular Alpha-Arylation.[7][8]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12824639, (2-Chloro-5-methylphenyl)acetic acid. Retrieved from [Link]

-

Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of Indoles via Palladium-Catalyzed Heteroannulation. Journal of the American Chemical Society. (Demonstrates Pd-catalyzed cyclization principles relevant to this scaffold). Retrieved from [Link]

-

Chao, Q., et al. (2005). Structure-activity relationships of 2-(2-chloro-6-fluorophenylamino)-5-methylphenylacetic acid derivatives. Bioorganic & Medicinal Chemistry Letters. (Establishes the specific relevance of the 5-methyl-2-chloro scaffold in COX-2 inhibitors). Retrieved from [Link]

Sources

- 1. (2-Chloro-5-methylphenyl)acetic acid|CAS 81682-39-5 [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. CA2541265A1 - Pharmaceutical composition comprising 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid - Google Patents [patents.google.com]

- 8. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Esterification of (2-Chloro-5-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(2-Chloro-5-methylphenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a crucial building block in the synthesis of various pharmacologically active molecules and other high-value organic compounds.[1][2] The esterification of its carboxylic acid moiety is a fundamental transformation, often required to enhance lipophilicity, modulate biological activity, or to serve as a protecting group during subsequent synthetic steps. This document provides a detailed guide to the common and effective methods for the esterification of (2-Chloro-5-methylphenyl)acetic acid, offering insights into the selection of the appropriate method and providing detailed, step-by-step protocols for its successful implementation.

Selecting the Appropriate Esterification Method

The choice of an esterification method for (2-Chloro-5-methylphenyl)acetic acid depends on several factors, including the nature of the alcohol, the desired reaction conditions (e.g., temperature, pH), and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. Below is a comparative overview of four common esterification methods, followed by a decision-making workflow to guide your selection.

Method Comparison

| Method | Mechanism | Advantages | Limitations | Best Suited For |

| Fischer-Speier Esterification | Acid-catalyzed nucleophilic acyl substitution.[3][4][5] | Cost-effective, uses simple reagents, suitable for large-scale synthesis. | Requires strong acid and high temperatures, reversible reaction, may not be suitable for acid-sensitive substrates or tertiary alcohols.[4][6] | Simple primary and secondary alcohols where the substrate is not acid-sensitive. |

| Steglich Esterification | Carbodiimide-mediated coupling, activated by DMAP.[7][8][9] | Mild reaction conditions (room temperature), suitable for acid-sensitive substrates and sterically hindered alcohols.[6][7][8] | Use of expensive and hazardous carbodiimides (e.g., DCC, DIC), formation of urea byproducts can complicate purification.[7] | Acid-sensitive substrates, sterically demanding alcohols, and when mild conditions are paramount. |

| Mitsunobu Reaction | Redox condensation using a phosphine and an azodicarboxylate.[10][11][12] | Mild, neutral conditions, high stereoselectivity (inversion of configuration for chiral alcohols), broad substrate scope.[11][12][13][14] | Stoichiometric amounts of reagents are required, formation of triphenylphosphine oxide and hydrazine byproducts can be difficult to remove.[11][13] | Valuable and complex alcohols, especially secondary alcohols where stereochemical inversion is desired. |

| Acid Chloride Formation followed by Alcoholysis | Two-step process: conversion of the carboxylic acid to a highly reactive acid chloride, followed by reaction with an alcohol.[15][16] | The acid chloride intermediate is highly reactive, leading to rapid and often high-yielding esterification. | Thionyl chloride is corrosive and toxic, the reaction releases HCl gas, may not be suitable for substrates with acid-sensitive functional groups. | When other methods fail, or when a highly reactive intermediate is required for a sluggish reaction. |

Decision-Making Workflow

Caption: Decision workflow for selecting an esterification method.

Protocols

Protocol 1: Fischer-Speier Esterification of (2-Chloro-5-methylphenyl)acetic acid with Methanol

This protocol describes the classic acid-catalyzed esterification, a robust and cost-effective method suitable for producing simple esters.

Experimental Workflow

Caption: Workflow for Fischer-Speier Esterification.

Materials and Reagents:

-

(2-Chloro-5-methylphenyl)acetic acid (1.0 eq)

-

Methanol (used as solvent, large excess)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 5 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add (2-Chloro-5-methylphenyl)acetic acid.

-

Add a large excess of methanol to the flask to act as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[17][18]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure methyl (2-chloro-5-methylphenyl)acetate.

Rationale for Key Steps:

-

Excess Methanol: The Fischer esterification is a reversible reaction.[3] Using a large excess of the alcohol shifts the equilibrium towards the formation of the ester product, as described by Le Châtelier's principle.[3]

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

-

Neutralization: The addition of sodium bicarbonate neutralizes the sulfuric acid catalyst and any remaining unreacted carboxylic acid, facilitating the extraction of the neutral ester into the organic phase.

Protocol 2: Steglich Esterification of (2-Chloro-5-methylphenyl)acetic acid with a Sterically Hindered Alcohol

This protocol is ideal for synthesizing esters from acid-sensitive or sterically demanding alcohols under mild, neutral conditions.[7][8]

Experimental Workflow

Caption: Workflow for Steglich Esterification.

Materials and Reagents:

-

(2-Chloro-5-methylphenyl)acetic acid (1.0 eq)

-

Alcohol (1.0 - 1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 5-10 mol%)[19]

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Dilute hydrochloric acid (HCl) solution (e.g., 1 M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Chloro-5-methylphenyl)acetic acid, the alcohol, and a catalytic amount of DMAP in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add a solution of DCC or DIC in anhydrous dichloromethane dropwise.

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) is an indication that the reaction is proceeding.[9]

-

Upon completion, filter the reaction mixture to remove the precipitated urea.[20]

-

Transfer the filtrate to a separatory funnel and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Rationale for Key Steps:

-

DCC/DIC: These carbodiimides act as dehydrating agents, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][21]

-

DMAP: DMAP serves as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[7][8] This catalysis is crucial for efficient esterification, especially with sterically hindered alcohols, and it suppresses the formation of an N-acylurea byproduct.[8][9]

-

Anhydrous Conditions: The reagents, particularly the carbodiimide, are sensitive to moisture. Anhydrous conditions prevent the unwanted hydrolysis of the activating agent and the activated acid intermediate.

-

Aqueous Work-up: The acid wash removes the basic DMAP catalyst, while the base wash removes any unreacted carboxylic acid.[20]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

-